molecular formula C11H15N B11918008 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11918008
M. Wt: 161.24 g/mol
InChI Key: XBECECDPBFZMKD-UHFFFAOYSA-N
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Description

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C11H15N. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities. The tetrahydroisoquinoline scaffold is present in various natural products and synthetic compounds, making it an important structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to mimic or interfere with the action of endogenous neurotransmitters, affecting signaling pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of two methyl groups at positions 2 and 8 can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,8-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H15N/c1-9-4-3-5-10-6-7-12(2)8-11(9)10/h3-5H,6-8H2,1-2H3

InChI Key

XBECECDPBFZMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CN(CCC2=CC=C1)C

Origin of Product

United States

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